Cas no 2375261-46-2 (N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide)
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-7435818
- N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide
- 2375261-46-2
- N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide
-
- Inchi: 1S/C10H21N3OS/c1-11-4-6-13(7-5-11)10(14)12(2)8-9-15-3/h4-9H2,1-3H3
- InChI Key: WOSMOLLHLXLROZ-UHFFFAOYSA-N
- SMILES: S(C)CCN(C)C(N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 231.14053348g/mol
- Monoisotopic Mass: 231.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.1Ų
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7435818-0.05g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 0.05g |
$282.0 | 2025-03-11 | |
| Enamine | EN300-7435818-0.1g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 0.1g |
$420.0 | 2025-03-11 | |
| Enamine | EN300-7435818-0.25g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 0.25g |
$601.0 | 2025-03-11 | |
| Enamine | EN300-7435818-0.5g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 0.5g |
$947.0 | 2025-03-11 | |
| Enamine | EN300-7435818-1.0g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-11 | |
| Enamine | EN300-7435818-2.5g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-11 | |
| Enamine | EN300-7435818-5.0g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-11 | |
| Enamine | EN300-7435818-10.0g |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-11 | |
| Aaron | AR027ZQF-50mg |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95% | 50mg |
$413.00 | 2025-02-15 | |
| Aaron | AR027ZQF-100mg |
N,4-dimethyl-N-[2-(methylsulfanyl)ethyl]piperazine-1-carboxamide |
2375261-46-2 | 95% | 100mg |
$603.00 | 2025-02-15 |
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide: A Comprehensive Overview
N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide, with the CAS number 2375261-46-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse applications in drug discovery and development. The structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substituents on the piperazine ring include a dimethyl group at position 4 and a carboxamide group at position 1, which is further substituted with a 2-methylsulfanylethyl group.
The methylsulfanyl group in the structure introduces unique electronic and steric properties to the molecule, potentially influencing its biological activity. Recent studies have highlighted the importance of sulfur-containing groups in modulating the pharmacokinetic profiles of drugs, including absorption, distribution, metabolism, and excretion (ADME). The presence of the methylsulfanyl group in N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide suggests that this compound may exhibit favorable pharmacokinetic characteristics, making it a promising candidate for therapeutic applications.
The synthesis of N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide involves a series of well-established organic reactions. The starting material is typically a piperazine derivative, which undergoes alkylation or acylation to introduce the desired substituents. The introduction of the methylsulfanyl group is often achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and reagents used. The optimization of these reaction conditions is crucial to ensure high yields and purity of the final product.
One of the most notable applications of this compound lies in its potential as a drug candidate in various therapeutic areas. Piperazine derivatives are known for their ability to modulate ion channels, enzymes, and receptors, making them valuable targets in drug discovery. Recent research has focused on evaluating the biological activity of N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide in cellular models relevant to neurodegenerative diseases, cancer, and inflammation.
In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, compounds that can modulate neurotransmitter systems or inhibit neurotoxic pathways are highly sought after. N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide has shown promising results in preliminary studies by interacting with key targets involved in these pathways. For instance, it has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), an enzyme whose overactivity is associated with cognitive decline in Alzheimer's disease.
In the context of cancer research, this compound has been investigated for its ability to induce apoptosis in cancer cells while sparing normal cells. The methylsulfanyl group plays a critical role in this activity by enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets such as Bcl-2 proteins or caspases.
Another area where N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide has shown potential is in inflammation-related disorders. Chronic inflammation is a hallmark of diseases such as arthritis and inflammatory bowel disease (IBD), where modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) is crucial for therapeutic intervention. Studies have indicated that this compound can suppress the production of these cytokines by inhibiting nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory signaling.
The pharmacokinetic profile of N,4-Dimethyl-N-(2-methylsulfanylethyl)piperazine-1-carboxamide has also been extensively studied to evaluate its suitability as an oral or parenteral drug delivery candidate. Preclinical studies have demonstrated that this compound exhibits good bioavailability when administered orally due to its lipophilic nature imparted by the methylsulfanyl group. Additionally, its metabolism appears to be mediated primarily through cytochrome P450 enzymes in the liver, suggesting that it may have limited drug-drug interaction potential.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding modes with various therapeutic targets such as G-protein coupled receptors (GPCRs) and kinases. These studies have revealed that the methylsulfanyl group contributes significantly to hydrogen bonding interactions with key residues within these target proteins.
In conclusion,N,N-DimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamineN,N-dimethylnitrosamine
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